3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-2-4-8(5-3-7)13-11(14)9-6-10(9)12(13)15/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJAABSDIINUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CC3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable aldehyde or ketone with acetic acid anhydride in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- IUPAC Name : 3-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- CAS Number : 3120-13-6
Structural Characteristics
The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique chemical reactivity and biological activity. The presence of the methylphenyl group enhances its lipophilicity, which can influence its interaction with biological targets.
Medicinal Chemistry
- Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antidepressant-like effects due to their interaction with neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Properties : Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system.
- Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antidepressant Potential
A study evaluated the pharmacological profile of related bicyclic compounds in animal models of depression. Results indicated that modifications to the azabicyclo structure could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants.
Case Study 2: Analgesic Efficacy
In a controlled experiment assessing pain relief in rodent models, derivatives of this compound demonstrated significant reductions in pain response compared to placebo groups, highlighting its analgesic potential.
Drug Discovery
The unique structure of this compound makes it a valuable scaffold for drug design:
- Lead Compound Development : Its derivatives can be synthesized and tested for enhanced biological activity.
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect activity can guide the development of more effective drugs.
Synthetic Chemistry
The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic applications:
- Synthetic Pathways : Various synthetic routes have been explored to modify the bicyclic framework, allowing for the introduction of different functional groups that can enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Aromatase Inhibitors
Aminoglutethimide (AG) derivatives modified with the 3-azabicyclo[3.1.0]hexane-2,4-dione core demonstrate significantly enhanced potency and selectivity. Key examples include:
Key Findings :
- Substituent Impact : Bulky alkyl groups (e.g., butyl, pentyl, cyclohexylmethyl) at the 3-position drastically improve potency. For instance, 9e and 9f are ~100-fold more potent than AG .
- Stereochemistry : The 1R-(+)-enantiomer of 1h is responsible for aromatase inhibition, highlighting the role of chirality .
Antifungal Agents: Procymidone
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) is a fungicide used in agriculture. Its dichlorophenyl and dimethyl substituents confer antifungal activity against pathogens like Botrytis cinerea .
| Property | Procymidone | 3-(4-Methylphenyl) Analogue |
|---|---|---|
| Substituents | 3,5-Dichlorophenyl, 1,5-dimethyl | 4-Methylphenyl |
| Application | Crop protection (e.g., grapes, tomatoes) | Undisclosed (potential therapeutic use) |
| Biological Target | Fungal cytochrome P450 enzymes | Likely differs due to substituent variation |
Key Insight : The electron-withdrawing chlorine atoms in Procymidone enhance its antifungal properties, whereas the methyl group in the target compound may prioritize interactions with mammalian enzymes .
Antiviral Agents: Boceprevir
Boceprevir, a hepatitis C virus (HCV) protease inhibitor, incorporates a 3-azabicyclo[3.1.0]hexane-2-carboxamide moiety. While structurally distinct, its bicyclic core underscores the scaffold's adaptability in drug design .
| Feature | Boceprevir | 3-(4-Methylphenyl) Analogue |
|---|---|---|
| Core Structure | 3-Azabicyclo[3.1.0]hexane-2-carboxamide | 3-Azabicyclo[3.1.0]hexane-2,4-dione |
| Key Substituents | Cyclobutylmethyl, tert-butyl carbamate | 4-Methylphenyl |
| Therapeutic Use | HCV genotype-1 treatment | Potential for oncology or CNS disorders |
CNS Agents: Amitifadine (DOV 21,947)
Amitifadine, an antidepressant with a 3-azabicyclo[3.1.0]hexane core, reached clinical trials. Its substituents (undisclosed in public data) likely optimize blood-brain barrier penetration .
Biological Activity
3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H11NO2
- Molecular Weight: 201.22 g/mol
- CAS Number: 3120-13-6
Biological Activity Overview
The primary biological activities associated with this compound include:
- Aromatase Inhibition
- Cytostatic Effects
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Cycle Progression
- Disruption of Cytoskeletal Structures
Table: Summary of Biological Activity Studies
Detailed Findings
- Aromatase Inhibition Study :
- Cytostatic Effect Study :
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
